![molecular formula C15H17N B1267685 3-(3-Phenylpropyl)aniline CAS No. 80861-05-8](/img/structure/B1267685.png)
3-(3-Phenylpropyl)aniline
Overview
Description
3-(3-Phenylpropyl)aniline is an organic compound with the CAS Number: 80861-05-8 . It has a molecular weight of 211.31 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC Name for 3-(3-Phenylpropyl)aniline is the same as its common name . The InChI Code is 1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 .Physical And Chemical Properties Analysis
3-(3-Phenylpropyl)aniline is a liquid at room temperature .Scientific Research Applications
Synthesis of Conducting Polymers
3-(3-Phenylpropyl)aniline: is a precursor in the synthesis of conducting polymers, particularly polyaniline (PANI) and polypyrrole (PPy) hydrogels . These hydrogels exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers, making them suitable for a range of applications from sensors to energy storage devices.
Drug Discovery and Pharmaceutical Synthesis
The compound serves as a building block in the synthesis of biologically active molecules, especially in the construction of quinoline and its analogues . These structures are pivotal in medicinal chemistry for the development of new therapeutic agents.
Metabolic Engineering
In the field of metabolic engineering, 3-(3-Phenylpropyl)aniline can be utilized to develop artificial pathways for the biosynthesis of desired compounds. For instance, it has been used in the de novo production of 3-phenylpropanol in Escherichia coli through systems metabolic engineering strategies .
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 3-phenylpropylamine, has been reported to interact with human trypsin-1 and trypsin-2 . Trypsin is a serine protease involved in digestion and plays a crucial role in various biological processes, including inflammation and cell signaling .
Mode of Action
The exact mode of action of 3-(3-Phenylpropyl)aniline remains unclear due to the lack of specific studies . If it shares similar properties with 3-Phenylpropylamine, it might interact with its targets (like trypsin) and modulate their activity
Biochemical Pathways
Given its potential interaction with trypsin, it could influence proteolytic pathways and related biological processes . More comprehensive studies are required to map the exact biochemical pathways affected by this compound.
Pharmacokinetics
Information on the pharmacokinetics of 3-(3-Phenylpropyl)aniline, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.
Result of Action
If it interacts with trypsin, it could potentially influence various cellular processes regulated by this enzyme
properties
IUPAC Name |
3-(3-phenylpropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAYIGFFATDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330169 | |
Record name | 3-(3-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropyl)aniline | |
CAS RN |
80861-05-8 | |
Record name | 3-(3-phenylpropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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